molecular formula C17H19ClN2OS B2708692 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one CAS No. 639810-40-5

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one

Cat. No.: B2708692
CAS No.: 639810-40-5
M. Wt: 334.86
InChI Key: LIFZMYSEOZZMRJ-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one (CAS Number 639810-40-5) is a synthetic small molecule with a molecular formula of C17H19ClN2OS and a molecular weight of 334.86 g/mol . This chemical features a piperazine core substituted with a 5-chloro-2-methylphenyl group and an acyl side chain terminating in a thiophene (thienyl) ring, a privileged structure in medicinal chemistry known to contribute to significant pharmacological activities. Compounds incorporating piperazine and thienyl motifs are of substantial research value due to their diverse biological activities and presence in various therapeutic agents. The structural architecture of this molecule suggests potential as a key intermediate or building block in organic synthesis and drug discovery programs, particularly for the development of central nervous system (CNS) active compounds, given the prevalence of piperazine derivatives in this area. Researchers utilize this compound primarily as a biochemical tool for probing biological systems. Its mechanism of action is likely influenced by its ability to interact with various enzyme systems and receptor types, a common trait of piperazine-based structures. The presence of the electron-rich thiophene ring can enhance binding affinity and modulate electronic properties, while the chloro and methyl substituents on the phenyl ring offer opportunities for steric and electronic tuning. This reagent is offered as a high-purity material suitable for research applications in chemical biology, medicinal chemistry, and pharmacology. It is strictly for use in laboratory research. This compound is NOT INTENDED FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-13-4-5-14(18)11-16(13)19-6-8-20(9-7-19)17(21)12-15-3-2-10-22-15/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFZMYSEOZZMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 5-Chloro-2-methylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl halide in the presence of a base to form the substituted piperazine.

    Attachment of the Thienyl Group: The final step involves the reaction of the substituted piperazine with 2-thienyl ethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thienyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted thienyl or phenyl derivatives.

Scientific Research Applications

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors, altering their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the piperazine ring and the ethanone moiety, impacting physicochemical properties and bioactivity. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Piperazine Substituent Ethanone Substituent Notable Features Reference
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one (Target) 5-Chloro-2-methylphenyl 2-Thienyl Electron-rich thiophene; potential enhanced receptor binding -
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Chloro Simple chloro-substituted ethanone; broad therapeutic applications
2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one 4,5-Dimethoxy-2-methylphenyl Chloro Bulky substituent; may reduce solubility
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone 4-Methylthiazole p-Tolyloxy Thiazole introduces heterocyclic diversity; possible metabolic stability
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(4-methylphenyl)methanone 5-Chloro-2-methylphenyl 4-Methylphenyl Lacks thienyl group; benzoyl moiety alters electronic properties
1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethanone 4-Methylpiperazine 3-Phenyladamantyl Adamantyl group increases lipophilicity and steric bulk

Pharmacological Implications

  • Receptor Binding : The 2-thienyl group in the target compound may enhance π-π stacking interactions with aromatic residues in receptor pockets compared to phenyl or chloro substituents (e.g., in ’s phenyl analog) .
  • Selectivity : The 5-chloro-2-methylphenyl group on the piperazine ring (shared with ’s benzoyl analog) likely improves selectivity for serotonin or dopamine receptors, as chloro-substituted aryl groups are common in antipsychotics .
  • Metabolic Stability : Thiazole-containing analogs () may exhibit improved metabolic stability over thienyl derivatives due to reduced oxidative susceptibility .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., dimethoxy-methylphenyl in ) may reduce aqueous solubility, whereas the thienyl group in the target compound balances lipophilicity and solubility .

Biological Activity

The compound 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H22ClN3O2S
  • Molecular Weight : 415.94 g/mol
  • IUPAC Name : 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
  • Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C#N

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects, particularly against androgen receptor (AR) positive prostate cancer cell lines. A study identified it as a novel antagonist of the AR, demonstrating the ability to inhibit androgen-regulated transcriptional activity in LNCaP cells, a commonly used prostate cancer cell line .

The compound functions by binding to the ligand-binding domain of the AR, inducing an antagonistic conformation that disrupts normal receptor signaling. This mechanism is particularly relevant in contexts where prostate tumors develop resistance to existing AR antagonists. The presence of the chloro and thienyl groups enhances its binding affinity and specificity for the AR .

Study on Antimicrobial Activity

In vitro studies have demonstrated that various piperazine derivatives, including this compound, exhibit antimicrobial properties. The biological activity was assessed against a range of bacterial strains, with findings indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table of Biological Activity Findings

Activity Type Target Organism MIC (mg/mL) Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
AntiproliferativeProstate cancer cellsNot specified

Q & A

Q. What are the standard synthetic routes for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:

Piperazine Functionalization : Reacting 5-chloro-2-methylphenylpiperazine with chloroacetyl chloride in dichloromethane under reflux (40–50°C) to form the intermediate chloroethanone derivative .

Thiophene Coupling : Introducing the 2-thienyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous conditions .
Key Considerations :

  • Solvent polarity (e.g., DMF vs. dichloromethane) affects reaction kinetics.
  • Temperature control minimizes side reactions (e.g., over-acylation) .
    Yield Optimization :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks at δ 2.35 (piperazine CH₂), δ 7.2–7.8 (aromatic protons), and δ 2.1 (methyl group) confirm substitution patterns .
    • FT-IR : C=O stretch at ~1680 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
  • X-ray Crystallography : Resolves bond angles (e.g., piperazine ring puckering) and confirms stereochemistry. Example: C7—N1—C8 angle of 111.87° aligns with sp³ hybridization .

Q. What are the recommended analytical techniques for quantifying this compound in mixtures?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm. Retention time: ~8.2 minutes .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 373.1 (calculated: 373.08) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking : Use the InChI string (e.g., InChI=1S/C18H22N2O5S/...) to model interactions with serotonin receptors (5-HT₁A). Software like AutoDock Vina evaluates binding poses and ΔG values .
  • MD Simulations : AMBER or GROMACS simulate ligand-receptor stability over 100 ns, analyzing RMSD (<2 Å indicates stable binding) .
    Example Finding : The thienyl group forms π-π stacking with Phe361 in 5-HT₁A, while the chloro-methylphenyl moiety occupies a hydrophobic pocket .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer:

  • SAR Studies :
    • Replace the 5-chloro-2-methylphenyl group with a naphthyl group (): Increases antifungal activity (MIC: 2 µg/mL vs. 8 µg/mL for original compound) .
    • Substitute thienyl with furan: Reduces CNS penetration due to lower logP .
  • Experimental Design :
    • Synthesize derivatives via parallel combinatorial chemistry.
    • Screen against bacterial (e.g., S. aureus) and fungal (C. albicans) models using broth microdilution assays .

Q. How can contradictory data on this compound’s metabolic stability be resolved?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with rat liver microsomes (RLM) and NADPH. Monitor depletion via LC-MS. Half-life (t₁/₂) <30 min suggests rapid oxidation .
    • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic pathways .
  • Contradiction Resolution :
    • Variability in assay conditions (e.g., microsome source, pH) accounts for discrepancies. Standardize protocols using CLSI guidelines .

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